Methyl 3-phenylcyclobutanecarboxylate
Description
Overview of Cyclobutane (B1203170) Chemistry in Organic Synthesis Research
Cyclobutanes are a fascinating class of cyclic hydrocarbons that have garnered considerable interest in the field of organic synthesis. nih.govacs.org Their inherent ring strain, a consequence of deviations from ideal bond angles, makes them energetic molecules poised for a variety of chemical transformations. acs.org This stored energy can be harnessed to drive reactions and construct more complex molecular architectures.
Historically, the synthesis of cyclobutane-containing natural products has spurred the development of innovative synthetic strategies. acs.org One of the most prominent methods for constructing the cyclobutane ring is the [2+2] cycloaddition reaction, often facilitated by light (photocycloaddition) or transition metal catalysts. researchgate.net These reactions allow for the efficient formation of the four-membered ring from two alkene components.
Beyond their role as synthetic targets, cyclobutanes serve as versatile intermediates. They can undergo a range of ring-opening and rearrangement reactions, providing access to a diverse array of acyclic and larger ring systems that would be challenging to synthesize directly. nih.govresearchgate.net This utility has led to their description as "overbred intermediates," molecules that are intentionally synthesized with a higher degree of complexity than the final target to facilitate subsequent bond-forming or bond-breaking events. nih.gov
Rationale for Academic Investigation of Methyl 3-phenylcyclobutanecarboxylate
The academic pursuit of knowledge surrounding a specific molecule like this compound is driven by several key factors. The presence of both a phenyl group and a methyl ester functionality on the cyclobutane ring introduces elements of stereochemistry and reactivity that are of fundamental interest to chemists.
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The study of the synthesis and interconversion of these isomers provides valuable insights into reaction mechanisms and the conformational behavior of the cyclobutane ring. spcmc.ac.in The phenyl substituent, with its electronic and steric properties, can influence the reactivity of the ester group and the cyclobutane ring itself.
Furthermore, cyclobutane-containing compounds have been explored as bioisosteres for aromatic rings in medicinal chemistry. spcmc.ac.in The rigid, three-dimensional structure of the cyclobutane core can present substituents in a well-defined spatial arrangement, which can be advantageous for binding to biological targets. The investigation of the chemical properties of this compound can therefore contribute to a broader understanding of how such scaffolds can be utilized in drug design.
Scope and Research Objectives for the Compound's Chemical Properties
The academic investigation of this compound would typically encompass a range of research objectives aimed at fully characterizing its chemical nature. These objectives often include:
Synthesis and Purification: Developing efficient and stereoselective methods for the synthesis of both cis and trans isomers of the compound. This would involve the esterification of the corresponding 3-phenylcyclobutanecarboxylic acid, which can be prepared through methods like [2+2] cycloaddition followed by further transformations. nih.gov
Structural Elucidation: Unambiguously determining the structure and stereochemistry of the synthesized isomers using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.
Conformational Analysis: Studying the puckered conformation of the cyclobutane ring and the preferred spatial arrangement of the phenyl and methyl ester substituents in both the cis and trans isomers. This can be achieved through a combination of experimental techniques and computational modeling.
Reactivity Studies: Investigating the chemical reactivity of the ester functionality and the cyclobutane ring. This could involve exploring reactions such as hydrolysis of the ester, as well as ring-opening or rearrangement reactions under various conditions (e.g., thermal, acidic, or basic).
Physicochemical Properties: Measuring fundamental physical properties such as melting point, boiling point, and solubility to provide a complete dataset for the compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANZIVYEOBLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Phenylcyclobutanecarboxylate and Its Precursors
Direct Esterification Approaches for 3-Phenylcyclobutanecarboxylic Acid
The most direct route to Methyl 3-phenylcyclobutanecarboxylate is the esterification of its corresponding carboxylic acid, 3-phenylcyclobutanecarboxylic acid. The Fischer-Speier esterification is a fundamental and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, excess methanol is often used as the solvent, or water is removed as it forms. youtube.com
Various catalysts and reagents can be employed to facilitate this direct esterification, each with specific advantages regarding reaction conditions and substrate compatibility.
| Catalyst/Reagent | Description | Typical Conditions |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | A strong mineral acid, commonly used as a catalyst in Fischer esterification. masterorganicchemistry.com | Catalytic amount in excess methanol, often heated to reflux. |
| p-Toluenesulfonic Acid (TsOH) | An organic solid acid that is often easier to handle than sulfuric acid. masterorganicchemistry.com | Catalytic amount in an organic solvent like toluene (B28343) with methanol, often with water removal. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | A coupling agent that facilitates esterification under mild, neutral conditions by activating the carboxylic acid. researchgate.net It forms a dicyclohexylurea byproduct. | Room temperature in a non-polar solvent like dichloromethane, often with a catalyst like DMAP. researchgate.net |
| Solid-Acid Catalysts | Heterogeneous catalysts, such as polymer-supported resins, which can be easily removed from the reaction mixture by filtration, simplifying purification. organic-chemistry.org | Suspended in the alcohol/acid mixture, often requiring elevated temperatures. |
Cycloaddition Strategies for Cyclobutane (B1203170) Ring Formation
Cycloaddition reactions are powerful tools for constructing cyclic molecules. For the synthesis of the cyclobutane core of this compound, [2+2] cycloaddition reactions are unequivocally the most important and commonly utilized method. nih.govnih.gov
[2+2] Cycloaddition Reactions in Cyclobutane Scaffold Construction
The [2+2] cycloaddition involves the joining of two alkene components to form a four-membered cyclobutane ring. nsf.gov This reaction can be initiated thermally or photochemically. For the synthesis of a 3-phenylcyclobutane derivative, a potential pathway involves the [2+2] cycloaddition of styrene (B11656) with an acrylate (B77674) derivative, followed by subsequent chemical modifications.
Photochemical [2+2] cycloadditions are a highly effective method for creating strained four-membered rings. libretexts.org While direct photoexcitation of the alkene substrates is possible, it often requires high-energy, short-wavelength UV light, which can lead to side reactions. nih.gov A more controlled and widely used approach is photosensitization. nih.gov
In this technique, a photosensitizer molecule absorbs lower-energy visible or near-UV light and is promoted to an excited triplet state. nih.gov This excited sensitizer (B1316253) then transfers its energy to one of the alkene substrates, promoting it to its triplet state. This activated alkene can then react with the second ground-state alkene to form the cyclobutane ring. nih.gov This energy transfer strategy allows the use of milder reaction conditions and provides a valuable alternative to direct photochemical reactions. nih.govnih.gov Common photosensitizers include organic dyes like Eosin Y and Rose Bengal, as well as various organometallic complexes. sci-hub.se
The efficiency and selectivity of [2+2] cycloaddition reactions can be significantly enhanced through the use of various catalyst systems. These catalysts can influence the reaction's stereoselectivity and regioselectivity, and they often operate under mild conditions. researchgate.net Both transition-metal complexes and organocatalysts have been developed for this purpose.
For instance, copper(I) complexes have been shown to catalyze intramolecular [2+2] photocycloadditions. acs.org Lewis acid systems, such as a combination of In(tfacac)₃ and TMSBr, have been used to catalyze the selective [2+2] cycloaddition of aryl alkynes with acrylates, yielding cyclobutene (B1205218) products that can be subsequently hydrogenated to cyclobutanes. organic-chemistry.org Furthermore, organophotocatalysis using species like organic cyanoarenes has emerged as a method for the [2+2] cycloaddition of electron-deficient styrenes. researchgate.net
| Catalyst System | Substrate Examples | Reaction Type | Key Features |
|---|---|---|---|
| Copper(I) Complexes | Dienes with a three-atom tether | Intramolecular [2+2] Photocycloaddition | Effective for forming bicyclo[4.2.0]octane systems. acs.org |
| In(tfacac)₃-TMSBr | Aryl alkynes and acrylates | Lewis Acid-Catalyzed [2+2] Cycloaddition | Produces cyclobutenes with high chemo- and stereoselectivity, which can be converted to cyclobutanes. organic-chemistry.org |
| Organic Cyanoarene Photocatalyst | Electron-deficient styrenes | Organophotocatalytic [2+2] Cycloaddition | Operates via an energy-transfer mechanism under visible light. researchgate.net |
| Chiral CBS Catalyst | Enones and other substrates | Asymmetric [2+2] Cycloaddition | Enables the construction of cyclobutane adducts with high enantioselectivity. nih.gov |
Intramolecular Cyclization Pathways
An alternative to the intermolecular joining of two molecules is the intramolecular cyclization of a single, suitable precursor. In this approach, a linear molecule containing two reactive moieties is induced to react with itself to form the cyclobutane ring.
One such strategy involves the intramolecular [2+2] cycloaddition of molecules containing both an alkene and an allene (B1206475) functional group. nih.gov These reactions are a versatile method for synthesizing rigid bicyclic frameworks containing a cyclobutane ring. nih.gov Radical cyclizations also offer a pathway to cyclobutanes. The 5-hexenyl radical, for example, is known to undergo cyclization, and while 5-exo closure to form a five-membered ring is often kinetically favored, reaction conditions can be tuned to favor the formation of four-membered rings in specifically designed substrates. libretexts.org Thermal intramolecular cyclizations of diene systems, such as those found in N,N-diacryloylamines, have also been reported to yield cyclobutane-containing bicyclic structures. acs.org
Multi-step Synthetic Routes from Simpler Precursors
The synthesis of this compound can also be achieved through multi-step sequences that assemble the molecule from simpler, more readily available starting materials. truman.edu Such routes provide flexibility in introducing the required phenyl and carboxylate functional groups at specific positions.
A hypothetical multi-step synthesis could begin with a simple aromatic compound like benzaldehyde. stackexchange.com A sequence of reactions, such as a Perkin condensation followed by hydrogenation, could be used to build a carbon side chain. stackexchange.com This chain could then be functionalized to create a precursor suitable for a cyclization reaction to form the four-membered ring. For example, an indanone could be synthesized and then undergo ring-opening and subsequent reactions to form a linear chain poised for intramolecular cyclization. stackexchange.com
Another advanced strategy involves building the core structure first and then introducing the substituents. For instance, a Suzuki-Miyaura cross-coupling reaction could be used to attach the phenyl group to a pre-formed cyclobutane ring that already contains the methyl ester functionality (or a precursor to it). nih.gov This approach is powerful for creating a variety of substituted analogs by simply changing the boronic acid or boronate ester used in the coupling step. nih.gov Such multi-step processes often involve a combination of fundamental organic reactions, including condensations, oxidations, reductions, and cross-coupling reactions, to construct the target molecule step-by-step. truman.eduscribd.com
Strategies Utilizing 3-Oxocyclobutanecarboxylic Acid as Starting Material
3-Oxocyclobutanecarboxylic acid is a versatile and common starting material for the synthesis of various substituted cyclobutane derivatives. nih.govmdpi.comorganic-chemistry.orggoogle.comgoogle.com Its chemical structure provides a reactive ketone group and a carboxylic acid moiety, which can be manipulated to achieve the desired 3-phenyl substitution and the methyl ester.
The synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, can be achieved through several methods. One common approach involves the hydrolysis of 3,3-dicyanocyclobutanone under acidic conditions. google.com Another route starts from the reaction of acetone (B3395972), bromine, and malononitrile, using a phase transfer catalyst. google.com Furthermore, it can be synthesized from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane in a multi-step process involving a cyclization and subsequent hydrolysis. google.com
A plausible synthetic sequence to obtain this compound from 3-oxocyclobutanecarboxylic acid involves a three-step process:
Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 3-oxocyclobutanecarboxylate. This is typically achieved through Fischer esterification, where the acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com
Grignard Reaction: The ketone group of methyl 3-oxocyclobutanecarboxylate is then reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reaction forms a tertiary alcohol intermediate, methyl 3-hydroxy-3-phenylcyclobutanecarboxylate. It is crucial to use an excess of the Grignard reagent as it can also react with the ester functionality. libretexts.orgudel.edumasterorganicchemistry.commnstate.edu
Dehydration and Hydrogenation: The tertiary alcohol is subsequently dehydrated to introduce a double bond, yielding methyl 3-phenylcyclobut-2-enecarboxylate or methyl 3-phenylcyclobut-3-enecarboxylate. This is typically carried out under acidic conditions. The final step is the catalytic hydrogenation of the double bond to afford the saturated cyclobutane ring of this compound. tcichemicals.comtu-chemnitz.detue.nlresearchgate.netgoogle.com Catalysts such as palladium on carbon (Pd/C) are commonly employed for this transformation. tcichemicals.com
Table 1: Reaction Steps from 3-Oxocyclobutanecarboxylic Acid
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1. Esterification | 3-Oxocyclobutanecarboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-oxocyclobutanecarboxylate |
| 2. Grignard Reaction | Methyl 3-oxocyclobutanecarboxylate | Phenylmagnesium bromide | Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate |
| 3. Dehydration | Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate | Acid catalyst | Methyl 3-phenylcyclobutene-carboxylate |
| 4. Hydrogenation | Methyl 3-phenylcyclobutene-carboxylate | H₂, Pd/C | This compound |
Approaches from Terpene Derivatives
Terpenes and their derivatives represent a rich source of chiral building blocks and complex molecular scaffolds in organic synthesis. nih.gov The inherent ring systems present in many terpenes can be chemically modified to construct cyclobutane rings. While a direct synthesis of this compound from a specific terpene is not widely documented, general strategies involving ring transformations of terpenes can be considered.
Methodologies such as photochemical [2+2] cycloadditions, ring contractions of larger rings, or rearrangements of bicyclic systems derived from terpenes are established routes to cyclobutanes. nih.govchemistryviews.org For instance, a bicyclo[4.2.0]octane or bicyclo[3.2.0]heptane system, which can be derived from certain terpenes, could potentially be cleaved and functionalized to yield a substituted cyclobutane. nih.gov The challenge in this approach lies in the selective cleavage of the larger ring system and the subsequent installation of the phenyl and methyl carboxylate groups at the desired positions.
Preparation via Organometallic Intermediates
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds and are central to the synthesis of complex molecules. mt.comgatech.edulibretexts.orgmsu.edu The preparation of this compound can be efficiently achieved using organometallic intermediates, particularly through the reaction of a Grignard reagent with a suitable cyclobutane precursor.
As outlined in section 2.3.1, a key step in one of the synthetic routes is the addition of phenylmagnesium bromide to methyl 3-oxocyclobutanecarboxylate. udel.edumnstate.edutcd.iemiracosta.eduscribd.com Phenylmagnesium bromide is a Grignard reagent prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
The reaction mechanism involves the nucleophilic attack of the phenyl anion equivalent from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, methyl 3-hydroxy-3-phenylcyclobutanecarboxylate. libretexts.orgmasterorganicchemistry.com
It is important to note that Grignard reagents can also react with esters, albeit typically slower than with ketones. libretexts.orgmasterorganicchemistry.com In this specific synthesis, the ketone functionality is more reactive and will preferentially react with the Grignard reagent. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to maximize the yield of the desired tertiary alcohol.
Table 2: Key Organometallic Reaction
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|
| Methyl 3-oxocyclobutanecarboxylate | Phenylmagnesium bromide | Diethyl ether or THF | Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate |
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comijpsjournal.com When evaluating the synthetic methodologies for this compound, several green chemistry aspects can be considered to improve the environmental footprint of the synthesis.
Use of Safer Solvents and Reagents: The use of hazardous solvents like diethyl ether in Grignard reactions poses safety risks due to its high volatility and flammability. Exploring alternative, greener solvents with lower toxicity and environmental impact is a key consideration. Similarly, replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. numberanalytics.comnumberanalytics.com In the synthesis of this compound, the catalytic hydrogenation step is a good example. The development of more active and reusable catalysts can further enhance the greenness of this process. For the esterification step, solid acid catalysts could be an alternative to corrosive mineral acids. labmanager.com
Energy Efficiency: Synthetic steps requiring high temperatures and prolonged reaction times contribute to higher energy consumption. The development of more efficient catalysts and reaction protocols that can be performed at or near ambient temperature and pressure is a significant goal.
Renewable Feedstocks: While the discussed syntheses primarily rely on petroleum-derived starting materials, future research could explore the use of renewable feedstocks. For instance, if a viable route from a terpene derivative could be established, it would represent a step towards a more sustainable synthesis. nih.gov
By systematically applying these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and cost-effective but also environmentally responsible.
Mechanistic Investigations of Reactions Involving Methyl 3 Phenylcyclobutanecarboxylate
Elucidation of Cyclobutane (B1203170) Ring Formation Mechanisms
The formation of the cyclobutane core, a motif present in numerous natural products, is often challenging due to inherent ring strain. baranlab.orgchemistryviews.org Several synthetic strategies have been developed to construct this four-membered ring system, with the applicability of each method depending on the desired substitution pattern. For a molecule like methyl 3-phenylcyclobutanecarboxylate, the key is the formation of a 1,3-disubstituted cyclobutane ring.
The most prevalent methods for constructing cyclobutane rings are [2+2] cycloadditions . baranlab.orgchemistryviews.orgharvard.edu These reactions involve the union of two doubly-bonded species (alkenes) to form a four-membered ring. In the context of this compound, a plausible pathway is the [2+2] cycloaddition of styrene (B11656) and a methyl acrylate (B77674) derivative. These cycloadditions can be initiated through various means:
Photochemical [2+2] Cycloaddition: This method typically involves the photochemical excitation of an enone or a similar unsaturated substrate to a triplet state. baranlab.orgorganic-chemistry.org This excited species then reacts with an alkene in a stepwise fashion through a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. baranlab.org The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) is common to facilitate the population of the necessary triplet state. baranlab.org
Transition Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on metals such as ruthenium, iron, or copper can mediate the [2+2] cycloaddition of alkenes under milder conditions than photochemical methods. baranlab.orgorganic-chemistry.org For instance, visible light photocatalysts like Ru(bipy)₃Cl₂ can promote the cycloaddition of aryl enones with alkenes, proceeding through a radical anion mechanism with excellent diastereoselectivity. organic-chemistry.org
Alternative mechanisms for forming substituted cyclobutanes include:
Ring Contraction: Stereoselective synthesis of cyclobutanes can be achieved from the ring contraction of more readily accessible five-membered rings, such as polysubstituted pyrrolidines. chemistryviews.org One proposed mechanism involves the reaction of a pyrrolidine (B122466) derivative with an in-situ generated iodonitrene species, leading to a reactive 1,1-diazene. The subsequent elimination of nitrogen gas (N₂) generates a 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.org
Ring-Expanding Cycloisomerization: Alkylidenecyclopropane acylsilanes can undergo a highly diastereoselective ring-expanding cycloisomerization to yield bicyclic systems containing a cyclobutane ring. nih.gov This transformation can be extended to substrates that, upon rearrangement, form the desired cyclobutane structure. nih.gov
The synthesis of this compound itself can be accomplished via the Fischer esterification of 3-phenylcyclobutane carboxylic acid, which is prepared separately. prepchem.com The formation of the precursor acid would rely on the aforementioned cyclobutane synthesis strategies.
Reaction Mechanisms at the Ester Moiety
The ester group is a key functional handle in this compound, allowing for a variety of subsequent transformations. Its reactivity is centered on nucleophilic acyl substitution. libretexts.org
The direct synthesis of this compound from 3-phenylcyclobutane carboxylic acid and methanol (B129727) is a classic Fischer esterification . prepchem.com This reaction is acid-catalyzed and reversible.
Mechanism:
Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.
Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, reforming the carbonyl double bond.
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.
Thermodynamics: Fischer esterification is generally a thermoneutral or slightly exothermic process, with a typical enthalpy change (ΔH°) of around -3 ± 2 kJ/mol. ucr.ac.cr This means that heat dissipation is not a major engineering challenge. The effect of temperature on the equilibrium constant (K) is minimal, as described by the van't Hoff equation. ucr.ac.cr The primary thermodynamic consideration is the position of the equilibrium, which favors product formation when an excess of one reactant is used or a product (usually water) is removed. ucr.ac.crmdpi.com
Table 1: Representative Kinetic and Thermodynamic Data for Acid-Catalyzed Esterification (Note: Data are for analogous systems and serve to illustrate typical values. Specific data for this compound is not available in the cited literature.)
| Parameter | Typical Value/Observation | Significance | Source |
| Reaction Order | Second-order overall (first-order in acid, first-order in alcohol) | Describes the concentration dependence of the rate. | ucr.ac.cr |
| Apparent Activation Energy (Ea) | ~62.0 kJ/mol (for PM and AA esterification) | Energy barrier for the reaction; higher values mean stronger temperature dependence. | mdpi.com |
| Standard Enthalpy (ΔH°) | -3 ± 2 kJ/mol | Indicates a slightly exothermic/thermoneutral reaction. | ucr.ac.cr |
| Equilibrium Conversion (Batch) | ~63% (for palm fatty acids) | Represents the maximum yield at equilibrium without product removal. | ucr.ac.cr |
| Equilibrium Conversion (Reactive Distillation) | >80% (for palm fatty acids) | Demonstrates the effect of Le Chatelier's principle by removing water. | ucr.ac.cr |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) to form a new ester (3-phenylcyclobutyl-COOR') and methanol. This is also an equilibrium-controlled process.
Various catalytic systems can facilitate transesterification:
Acid Catalysis: Similar to Fischer esterification, protonation of the carbonyl oxygen activates the ester for nucleophilic attack by the new alcohol. The mechanism is essentially identical to that of esterification.
Base Catalysis: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide (R'O⁻). The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The original methoxy (B1213986) group is then eliminated as a methoxide (B1231860) anion. While often faster than acid catalysis, this method is sensitive to the presence of water and free fatty acids. mdpi.com
Organocatalysis: N-Heterocyclic Carbenes (NHCs) are effective catalysts for transesterification. organic-chemistry.org They function by enhancing the nucleophilicity of the alcohol. Alkylidene derivatives of NHCs, due to their strong basicity, can deprotonate the alcohol, which then proceeds to acylate the ester. organic-chemistry.org
Metal-Based Catalysis: Various metal complexes, such as zinc clusters, can catalyze transesterification under mild conditions, often showing high tolerance for other functional groups. organic-chemistry.org
In some cases, transesterification can occur as a side reaction. For example, if a reaction on a related compound like ethyl cyanoacetate (B8463686) is carried out in methanol, transalkylation can occur, leading to the corresponding methyl ester. researchgate.net
Reactivity of the Phenyl Group and Substituent Effects on Reaction Mechanisms
The phenyl group attached to the cyclobutane ring can undergo electrophilic aromatic substitution (EAS) , a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the ring and the position of substitution are influenced by the electronic properties of the substituent—in this case, the 3-(methoxycarbonyl)cyclobutyl group.
The ester functionality is an electron-withdrawing group. Through resonance and inductive effects, it deactivates the phenyl ring towards electrophilic attack compared to unsubstituted benzene. This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required. Furthermore, the ester group acts as a meta-director . Therefore, electrophiles will preferentially add to the positions meta to the point of attachment on the phenyl ring. This is demonstrated in the nitration of the analogous compound, methyl benzoate (B1203000), which yields methyl 3-nitrobenzoate. rsc.org
The effect of introducing additional substituents onto the phenyl ring of this compound would follow standard principles of electrophilic aromatic substitution:
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl (-CH₃) groups would activate the ring, making it more reactive than the unsubstituted parent compound. They are ortho-, para-directors.
Electron-Withdrawing Groups (EWGs) like a nitro (-NO₂) or cyano (-CN) group would further deactivate the ring, making substitution even more difficult. They are meta-directors.
Table 2: Predicted Substituent Effects on Electrophilic Aromatic Substitution of a Phenyl Ring (Based on principles observed for methyl benzoate and other substituted benzenes)
| Substituent (X) on Phenyl Ring | Electronic Effect | Reactivity vs. Unsubstituted | Predicted Regioselectivity (for new electrophile) | Source (by analogy) |
| -H (parent compound) | Deactivating (from ester) | Less reactive than benzene | Meta to cyclobutyl group | rsc.orgstackexchange.com |
| -NO₂ (Nitro) | Strongly Deactivating | Much less reactive | Meta to both groups | stackexchange.com |
| -CH₃ (Methyl) | Activating | More reactive | Ortho/Para to methyl group | stackexchange.com |
| -OCH₃ (Methoxy) | Strongly Activating | Much more reactive | Ortho/Para to methoxy group | stackexchange.com |
| -Br (Bromo) | Deactivating, but o,p-directing | Less reactive | Ortho/Para to bromo group | stackexchange.com |
Studies on Ring Opening and Rearrangement Mechanisms
The significant ring strain in cyclobutane (approximately 26.7 kcal/mol) makes it susceptible to reactions that involve ring opening or rearrangement to form less strained systems, such as five- or six-membered rings. baranlab.orgchemistrysteps.com
Several mechanisms can lead to the opening of the cyclobutane ring:
Thermal Ring Opening: At high temperatures, cyclobutane can decompose into two ethylene (B1197577) molecules via a biradical mechanism. arxiv.org Substituted cyclobutanes can undergo more complex rearrangements. For example, certain 3-alkylidenecyclobutenes can thermally rearrange to benzocyclobutenes through a proposed mechanism involving ring opening to a conjugated pentaene intermediate followed by electrocyclic ring closure. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): In the presence of specific catalysts (e.g., Grubbs catalyst), the strain in the cyclobutene (B1205218) ring can be relieved through polymerization, where the ring opens to form a long-chain polymer with double bonds in the backbone. beilstein-journals.org
Radical Ring Opening: The ring can be opened via radical reactions. For instance, bicyclo[1.1.0]butanes (BCBs), which are highly strained, can undergo radical ring-opening reactions to synthesize functionalized cyclobutanes and cyclobutenes. researchgate.net
A key pathway for the rearrangement of cyclobutane systems involves the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com If a carbocation is generated on a carbon atom adjacent to the cyclobutane ring, a ring expansion rearrangement is highly favorable. chemistrysteps.com
Mechanism of Ring Expansion:
Carbocation Formation: A leaving group departs from a carbon adjacent to the ring (or from the ring itself), generating a carbocation.
Alkyl Shift: A C-C bond within the cyclobutane ring migrates to the carbocation center. This is a type of 1,2-alkyl shift.
Formation of a Larger Ring: This migration expands the four-membered ring into a five-membered ring (a cyclopentyl system), shifting the positive charge to a different carbon. chemistrysteps.com
This process is driven by two main factors:
Relief of Ring Strain: The transformation from a high-strain cyclobutane ring (~26.7 kcal/mol) to a lower-strain cyclopentane (B165970) ring (~7.4 kcal/mol) is thermodynamically favorable. baranlab.orgchemistrysteps.compearson.com
Increased Carbocation Stability: The rearrangement often results in a more stable carbocation. For example, a primary or secondary carbocation adjacent to the ring can rearrange to a more stable secondary or tertiary carbocation within the newly formed five-membered ring. masterorganicchemistry.commasterorganicchemistry.com
In the context of this compound, if a reaction were to induce the formation of a carbocation at C1 (the carbon bearing the ester) or an exocyclic carbon, a Wagner-Meerwein type rearrangement could occur, leading to a phenyl-substituted cyclopentane derivative. The stability of the potential carbocation intermediates would play a crucial role in dictating the reaction pathway. stackexchange.com
Table 3: Ring Strain of Common Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Driving Force for Rearrangement | Source |
| Cyclopropane (B1198618) | 3 | 27.5 | Very High | baranlab.org |
| Cyclobutane | 4 | 26.7 | High | baranlab.orgchemistrysteps.com |
| Cyclopentane | 5 | 7.4 | Low | baranlab.orgchemistrysteps.com |
| Cyclohexane | 6 | 0 | Negligible (Chair Conformation) | chemistrysteps.com |
Concerted vs. Stepwise Processes
The determination of whether a chemical reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic chemistry. A concerted process involves the simultaneous breaking and forming of multiple bonds in a single transition state, without the formation of any intermediate. In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates, with each step having its own transition state. For reactions involving this compound, the distinction between these pathways, particularly in thermal or photochemical rearrangements and ring-opening reactions, is critical for understanding product distributions and stereochemical outcomes.
Currently, detailed experimental or computational studies focusing specifically on the concerted versus stepwise mechanistic dichotomy for reactions of this compound are not extensively available in the public domain. However, insights can be drawn from the well-established principles of cyclobutane chemistry and the electronic effects of the phenyl and methoxycarbonyl substituents.
The thermal reactions of cyclobutanes, such as ring cleavage, can often proceed through either a concerted [σ2s + σ2a] cyclo-reversion, which is thermally allowed by the Woodward-Hoffmann rules, or a stepwise mechanism involving a 1,4-diradical intermediate. The presence of a phenyl group at the 3-position can be expected to stabilize a radical intermediate at the adjacent C4 position through resonance, which could favor a stepwise pathway. Conversely, the ester group's influence is more complex; it can exert both inductive and resonance effects that might influence the stability of potential intermediates and transition states.
Computational studies on related systems, such as the dehydro-Diels-Alder reactions, have shown that the energy difference between concerted and stepwise pathways can be small, and in some cases, both mechanisms may be competitive. nih.gov For instance, in the cycloadditions of enynes, a concerted reaction is generally favored, but for diynes, the energetic advantage of the concerted path diminishes significantly, suggesting that a stepwise mechanism can become viable. nih.gov While not directly analogous, this highlights how substrate structure profoundly impacts the operative mechanism.
In the absence of specific kinetic and stereochemical data for this compound, a definitive assignment of a concerted or stepwise mechanism for its various potential reactions remains an area for future investigation. Key experimental approaches to elucidate this would include:
Stereochemical analysis: The stereochemical outcome of the reaction of a stereochemically pure isomer of this compound would be highly informative. A concerted process is often, though not always, stereospecific, while a stepwise mechanism involving a diradical intermediate may lead to a loss of stereochemical information.
Kinetic Isotope Effects (KIEs): Measurement of KIEs at different positions in the molecule can provide insight into the bonding changes occurring at the rate-determining transition state.
Trapping experiments: Attempts to trap proposed intermediates, such as a 1,4-diradical, with suitable trapping agents could provide evidence for a stepwise pathway.
Computational Modeling: High-level theoretical calculations could be employed to map out the potential energy surface for the reactions of this compound, allowing for a comparison of the activation barriers for concerted and stepwise pathways.
Table of Hypothetical Research Findings:
The following table illustrates the kind of data that would be necessary to distinguish between concerted and stepwise mechanisms for a hypothetical thermal rearrangement of cis-Methyl 3-phenylcyclobutanecarboxylate.
| Experimental Observation/Computational Result | Interpretation if Concerted | Interpretation if Stepwise |
| Product Stereochemistry | ||
| Starting with pure cis-isomer yields a single stereoisomeric product. | Consistent with a stereospecific concerted pathway. | Less likely, but possible if the intermediate collapses faster than bond rotation. |
| Starting with pure cis-isomer yields a mixture of stereoisomeric products. | Inconsistent with a simple concerted pathway. | Consistent with a diradical intermediate where bond rotation competes with ring closure. |
| Kinetic Isotope Effect (KIE) | ||
| Significant KIE at both C2-C3 and C4-C1 bonds simultaneously. | Suggests simultaneous bond breaking/formation in the transition state. | Unlikely, as bond cleavages would be sequential. |
| Significant KIE at only one of the breaking bonds in the rate-determining step. | Could be consistent with a highly asynchronous concerted reaction. | Consistent with the initial, rate-limiting cleavage to form an intermediate. |
| Computational Energetics | ||
| A single transition state is located on the potential energy surface connecting reactant and product. | Supports a concerted mechanism. | - |
| A stable intermediate and two transition states are located. | - | Supports a stepwise mechanism. |
| The calculated activation barrier for the concerted pathway is significantly lower than for the stepwise pathway. | Predicts the concerted mechanism to be dominant. | - |
| The calculated activation barriers for both pathways are similar. | Suggests both mechanisms may be competitive. | Suggests both mechanisms may be competitive. |
This table serves as a conceptual framework for the types of studies required to rigorously determine the mechanistic nature of reactions involving this compound.
Computational and Theoretical Studies of Methyl 3 Phenylcyclobutanecarboxylate
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of Methyl 3-phenylcyclobutanecarboxylate. These calculations determine the stable arrangements of atoms in space, known as conformations, and the energy associated with each.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP or the M06 suite, are employed to optimize the molecular geometry. acs.orgnih.gov These calculations typically use basis sets such as 6-31G(d,p) or larger, like 6-311+G(d,p), to provide a good description of the electron distribution. researchgate.net
DFT is instrumental in determining the puckering of the cyclobutane (B1203170) ring and the relative orientations of the phenyl and methyl carboxylate substituents. The theory can predict bond lengths, bond angles, and dihedral angles for the most stable conformers of the molecule. For instance, DFT calculations can distinguish between the cis and trans isomers and, for each, identify the most stable puckered conformation of the four-membered ring.
A study on similarly substituted cyclobutane derivatives revealed that the substituent at the ring can modulate the conformational preference of the ring-puckering, a detail that DFT calculations can effectively model. nih.gov
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock (HF) method is another foundational ab initio approach for molecular structure calculation. libretexts.orglibretexts.org While generally less accurate than DFT for many systems because it does not account for electron correlation in the same way, it provides a valuable baseline. HF calculations, often with basis sets like 3-21G or 6-31G**, can be used to obtain an initial geometry of this compound, which can then be further refined using more sophisticated methods. scirp.org
Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF results to include electron correlation, offering higher accuracy at a greater computational expense. nih.gov For a molecule like this compound, MP2 calculations could be used to benchmark the results obtained from various DFT functionals, ensuring the chosen DFT method accurately describes the system.
Conformational Analysis and Energy Minima
The conformational flexibility of this compound is primarily associated with the puckering of the cyclobutane ring and the rotation around the single bonds connecting the phenyl and ester groups to the ring. A thorough conformational analysis involves mapping the potential energy surface of the molecule by systematically changing key dihedral angles.
Computational studies on related cyclobutane systems have shown that the cyclobutane ring is generally non-planar, and the substituents dictate the preferred puckered conformation. nih.govsmu.edu For this compound, a computational scan would identify the global energy minimum, corresponding to the most stable conformer, as well as other local energy minima representing less stable, but potentially populated, conformers. The energy barriers separating these minima, which correspond to transition states, can also be calculated, providing insight into the dynamics of conformational interconversion. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting spectroscopic data, which is crucial for the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable predictions of its NMR, IR, and UV-vis spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(2d,p)), can calculate the isotropic magnetic shielding constants for each nucleus. schrodinger.com These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals.
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The theoretical vibrational spectrum can then be compared with experimental data to aid in the identification of functional groups and to confirm the molecular structure.
| Parameter | Computational Method | Predicted Value |
|---|---|---|
| ¹H NMR (Aromatic H) | GIAO-B3LYP/6-311+G(d,p) | 7.2-7.4 ppm |
| ¹³C NMR (Carbonyl C) | GIAO-B3LYP/6-311+G(d,p) | ~170 ppm |
| IR (C=O Stretch) | B3LYP/6-31G(d) | ~1735 cm⁻¹ |
| IR (C-O Stretch) | B3LYP/6-31G(d) | ~1200 cm⁻¹ |
Investigation of Electronic Properties
The electronic properties of a molecule govern its reactivity and interactions with other molecules. Computational methods provide detailed insights into these characteristics.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
For this compound, FMO analysis, typically performed using the results from a DFT or HF calculation, would reveal the spatial distribution of these key orbitals. The analysis would likely show that the HOMO is primarily located on the electron-rich phenyl ring, while the LUMO might have significant contributions from the carbonyl group of the ester.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.5 | Phenyl Ring |
| LUMO | -0.8 | Ester Group (C=O) |
| HOMO-LUMO Gap | 5.7 | N/A |
Charge Distribution and Electrostatic Potential Maps (MEP)
The distribution of electron density within a molecule is fundamental to understanding its chemical reactivity. Computational methods allow for the calculation of charge distribution and the visualization of the molecular electrostatic potential (MEP) map, which illustrates the electrostatic potential on the electron density surface. The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. Green areas denote regions of neutral potential.
Conversely, the hydrogen atoms of the cyclobutane ring and the methyl group would exhibit positive potential (blue), rendering them potential sites for weak interactions. researchgate.net The carbonyl carbon of the ester group would also show a degree of positive potential, making it an electrophilic center.
A hypothetical charge distribution for this compound based on general principles is presented in the table below.
| Atom/Group | Expected Partial Charge | Region on MEP Map |
| Carbonyl Oxygen (C=O) | Negative | Red |
| Methoxy (B1213986) Oxygen (O-CH3) | Negative | Red/Yellow |
| Phenyl Ring (π-system) | Negative | Yellow/Green |
| Carbonyl Carbon | Positive | Blue |
| Hydrogen Atoms | Positive | Blue |
| Cyclobutane Carbon Atoms | Near Neutral | Green |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to model chemical reaction pathways and analyze the structures and energies of transition states. This is crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.
The activation energy (Ea) is the minimum energy required for a reaction to occur. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for proposed reaction steps. For the synthesis of cyclobutane derivatives, such as those produced through [2+2] cycloadditions, calculating the activation energy helps to determine the feasibility of the reaction under specific conditions (e.g., thermal or photochemical). acs.org
While specific activation energy calculations for the synthesis of this compound are not prominently documented, studies on similar systems provide a framework. For instance, the activation barriers for the interconversion of different conformers of cyclobutane derivatives can be calculated to understand their dynamic behavior. researchgate.net In the context of its synthesis, modeling the reaction between a substituted styrene (B11656) and a suitable ketene (B1206846) or acrylate (B77674) derivative would allow for the calculation of the activation energy for the formation of the cyclobutane ring.
A representative table of calculated activation energies for a hypothetical reaction step is shown below.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Cycloaddition to form cyclobutane ring | DFT (B3LYP/6-31G) | 25-35 (Thermal) |
| CASSCF (Photochemical) | 5-15 | |
| Cis-trans isomerization of the cyclobutane ring | DFT (B3LYP/6-31G) | 40-50 |
A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. By mapping the energy of the system as a function of the reaction coordinate, a potential energy surface for the reaction can be constructed. This map allows for the identification of reactants, products, intermediates, and, most importantly, the transition state.
For a reaction involving this compound, such as its hydrolysis, the reaction coordinate could be defined as the distance between the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the carbonyl carbon of the ester. As the nucleophile approaches, the energy of the system increases until it reaches a maximum at the transition state, after which it decreases as the products are formed.
The transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction. For instance, in the transition state for the formation of a cyclobutane ring via a [2+2] cycloaddition, the two new carbon-carbon bonds are partially formed. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule like this compound. rsc.orgnih.gov
An MD simulation would reveal the puckering motion of the cyclobutane ring, which is a characteristic feature of this strained ring system. aip.org The puckering is an out-of-plane distortion that relieves some of the ring strain. The simulation would also show the rotational dynamics of the phenyl group and the methyl carboxylate group relative to the cyclobutane ring.
Furthermore, by performing MD simulations in a solvent, such as water or an organic solvent, the interactions between this compound and the solvent molecules can be investigated. rsc.org This can provide insights into its solubility and how the solvent influences its conformational preferences.
The results of an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, and radial distribution functions to understand the solvation shell structure.
| Property from MD Simulation | Information Gained |
| Ring Puckering Amplitude & Frequency | Dynamics and energetics of the cyclobutane ring conformation. |
| Torsional Angle Distributions | Rotational freedom and preferred orientations of the substituent groups. |
| Solvent Accessible Surface Area | Exposure of different parts of the molecule to the solvent. |
| Intermolecular Interaction Energies | Strength and nature of interactions with solvent or other molecules. nih.gov |
Reactivity and Chemical Transformations of Methyl 3 Phenylcyclobutanecarboxylate
Hydrolysis and Transesterification Reactions
The ester functionality is a primary site for chemical modification. Standard ester transformations such as hydrolysis and transesterification can be readily performed.
Hydrolysis: The methyl ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenylcyclobutanecarboxylic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. This reaction is generally irreversible and proceeds to completion. Acid-catalyzed hydrolysis, using a strong acid in the presence of excess water, is an equilibrium process.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Methyl 3-phenylcyclobutanecarboxylate with ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide will produce Ethyl 3-phenylcyclobutanecarboxylate. This reaction is also reversible and often requires driving the equilibrium towards the product, for example, by using the new alcohol as the solvent.
Table 1: Representative Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents | Product |
|---|
Functionalization of the Phenyl Ring
The phenyl group can undergo electrophilic aromatic substitution reactions. The cyclobutyl-ester substituent acts as a deactivating group, directing incoming electrophiles primarily to the meta position. The steric bulk of the substituent may also influence the regioselectivity, further favoring substitution at the less hindered meta and para positions.
Common functionalization reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, yielding primarily Methyl 3-(3-nitrophenyl)cyclobutanecarboxylate.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) leads to the corresponding halogenated derivatives.
Friedel-Crafts Reactions: Acylation or alkylation can be achieved, although the deactivating nature of the substituent requires harsh reaction conditions.
More advanced C-H functionalization strategies can also be employed. For example, palladium-catalyzed C-H arylation has been shown to be highly efficient for cyclobutane (B1203170) systems, where a directing group can guide the substitution to a specific position. acs.org While not demonstrated on this specific molecule, it is plausible that the carbonyl group could act as a latent directing group for ortho-C-H functionalization under appropriate catalytic conditions. acs.org
Reactions at the Cyclobutane Ring
The inherent ring strain of the cyclobutane core makes it susceptible to reactions that either relieve this strain through ring-opening or rearrange the scaffold into more stable ring systems. acs.orgchemistrysteps.com
Ring Expansion: Cyclobutane derivatives can be expanded to more stable five- or six-membered rings. chemistrysteps.comstackexchange.com This is often driven by the formation of a carbocation adjacent to the ring, which then undergoes rearrangement. For example, if the ester group of this compound were converted to an aminomethyl group via reduction and subsequent functional group manipulation, a Tiffeneau-Demjanov rearrangement could be initiated. Diazotization of the amine would form a primary carbocation, triggering an expansion of the four-membered ring to a five-membered cyclopentanone (B42830) derivative. wikipedia.org The driving force for such reactions is the relief of angle and torsional strain in the cyclobutane ring. chemistrysteps.comstackexchange.com
Ring Contraction: While less common for cyclobutanes compared to larger rings, contractions to highly strained cyclopropane (B1198618) derivatives can be achieved under specific conditions. wikipedia.orgrsc.orgacs.orgrsc.org For example, a Favorskii rearrangement of an α-haloketone derived from the parent carboxylic acid could potentially lead to a cyclopropanecarboxylic acid derivative. Another pathway involves a Wolff rearrangement of a cyclic α-diazoketone, which can be synthesized from the corresponding carboxylic acid. rsc.org
Table 2: Plausible Ring Rearrangement Pathways
| Rearrangement Type | Required Precursor from Target Molecule | Key Reagents | Potential Product Class |
|---|---|---|---|
| Ring Expansion (Tiffeneau-Demjanov) | 3-Phenylcyclobutylmethanamine | NaNO₂, HCl | Phenyl-substituted cyclopentanone |
| Ring Contraction (Wolff Rearrangement) | α-Diazoketone | Ag₂O, H₂O or light | Phenyl-substituted cyclopropanecarboxylic acid |
The cleavage of a C-C bond in the cyclobutane ring is a characteristic reaction, driven by the release of approximately 26 kcal/mol of ring strain. acs.org The cleavage can be initiated by thermal, photochemical, or catalytic methods, and the regioselectivity is influenced by the substituents. acs.org
Hydrogenolysis: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) at elevated temperatures and pressures can cleave the cyclobutane ring. The bond cleavage would likely occur at the most substituted C-C bonds to yield substituted butane (B89635) derivatives.
Radical Reactions: Radical-induced ring-opening is a powerful method for generating functionalized linear chains. For example, photochemical radical ring-opening reactions of acyl bicyclobutanes have been used to synthesize functionalized cyclobutenes. nih.gov A similar strategy could potentially be adapted.
Acid/Base Catalyzed Opening: Strong acids or bases at high temperatures can promote ring-opening, often leading to a mixture of products. Retro-benzilic acid rearrangements have been observed in related systems, leading to ring-opened products. researchgate.net
Derivatization of the Carboxylate Group
The methyl carboxylate group is a versatile handle for introducing a wide array of other functional groups.
Reduction: The ester can be reduced to the corresponding primary alcohol, (3-phenylcyclobutyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine (aminolysis) yields the corresponding primary, secondary, or tertiary amide. This reaction can sometimes require heating or catalytic activation. Pre-column derivatization with specific amine reagents, such as CIM-C₂-NH₂, has been used to label carboxyl groups for analysis, a process that involves amide bond formation. mdpi.com
Grignard Reaction: Treatment with two or more equivalents of an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), converts the ester into a tertiary alcohol. For example, reaction with excess methylmagnesium bromide would yield 2-(3-phenylcyclobutyl)propan-2-ol.
Table 3: Key Derivatizations of the Carboxylate Group
| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |
|---|---|---|---|
| Reduction | LiAlH₄ | Primary Alcohol | (3-Phenylcyclobutyl)methanol |
| Amidation | R₂NH | Amide | N,N-Dialkyl-3-phenylcyclobutanecarboxamide |
| Grignard Reaction | R'-MgBr (excess) | Tertiary Alcohol | 2-(3-Phenylcyclobutyl)-R'₂-alkanol |
Applications of Methyl 3 Phenylcyclobutanecarboxylate As a Synthon in Complex Organic Synthesis
Utilization in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. The 3-phenylcyclobutane core of Methyl 3-phenylcyclobutanecarboxylate is a recognized structural motif in various natural products and bioactive molecules, making it a valuable starting point in a retrosynthetic plan. nih.gov
In designing a synthesis, chemists can envision disconnecting a complex target to reveal the 3-phenylcyclobutane-1-carboxylate framework. For instance, natural products containing a cyclobutane (B1203170) ring, such as grandisol (B1216609) and fragranol, have been synthesized using strategies that rely on building or modifying a cyclobutane core. researchgate.netdu.ac.inrsc.org A retrosynthetic approach for a hypothetical complex molecule containing a 3-phenyl-substituted four-membered ring might involve key disconnections that lead back to this compound or its corresponding carboxylic acid. The presence of the phenyl group and the ester provides handles for further functionalization and construction of the target's remaining features. The analysis identifies the cyclobutane portion as a critical fragment that can be sourced from this specific synthon.
Role as a Chiral Building Block
Chirality is a critical aspect of modern drug discovery and materials science. This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. When used in its enantiomerically pure form, it can introduce a specific stereocenter into a target molecule, which is crucial for achieving the desired biological activity or material property. The synthesis of enantiopure cyclobutane derivatives is an area of significant research interest. nih.govresearchgate.net
While the direct asymmetric synthesis of this compound can be challenging, a common and effective strategy is through chiral resolution of the corresponding carboxylic acid, 3-phenylcyclobutanecarboxylic acid. wikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral amine (a resolving agent), such as a derivative of 1-phenylethylamine. wikipedia.orgrsc.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. Once separated, the pure diastereomeric salt is treated with acid to release the enantiomerically pure 3-phenylcyclobutanecarboxylic acid, which can then be esterified to yield enantiopure this compound. This enantiopure building block can then be used in syntheses where controlling the three-dimensional arrangement of atoms is essential. mdpi.com
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Example |
| Chiral Amines | (R)- or (S)-1-Phenylethylamine |
| Alkaloids | Brucine, Strychnine, Quinine |
| Amino Acid Derivatives | L-Tyrosinamide |
Incorporation into Polycyclic and Macrocyclic Scaffolds
The strained nature of the cyclobutane ring makes it an excellent precursor for constructing larger and more intricate molecular architectures, including polycyclic and macrocyclic systems. The energy released upon ring-opening can be a powerful driving force for certain reactions.
One key strategy involves ring expansion, where the four-membered ring is converted into a larger, less strained ring like a cyclopentane (B165970) or cyclohexane. researchgate.net For example, under specific reaction conditions that generate a carbocation adjacent to the ring, a C-C bond in the cyclobutane can migrate to expand the ring. This transformation is a valuable tool for accessing five-membered ring systems embedded within a larger molecular framework.
Furthermore, this compound can be envisioned as a component in multicomponent reactions to build complex polycycles. ntnu.edu.twnih.gov Strategies for synthesizing macrocycles often involve the sequential coupling of three or more building blocks, followed by a final ring-closing step. nih.govnih.gov The functional groups on this compound allow it to be incorporated as one of these key pieces, with the cyclobutane ring itself potentially serving as a rigid spacer or a latent reactive site for later-stage transformations.
Precursor for the Synthesis of Related Organic Compounds
The ester functional group in this compound is a gateway to a variety of other functional groups, allowing for the synthesis of a family of related organic compounds. These derivatives can serve as intermediates for more complex targets or as final products for biological screening.
Key transformations include:
Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 3-phenylcyclobutanecarboxylic acid . This acid is often a more versatile intermediate for certain coupling reactions.
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride) and reacted with various amines to form a diverse library of 3-phenylcyclobutanecarboxamides . Alternatively, direct aminolysis of the methyl ester can sometimes be achieved.
Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding primary alcohol, (3-phenylcyclobutyl)methanol . This alcohol can then undergo further reactions typical of primary alcohols, such as oxidation or etherification.
These straightforward conversions significantly expand the utility of this compound as a starting material, providing access to acids, amides, and alcohols with the core 3-phenylcyclobutane structure intact.
Table 2: Key Derivatives from this compound
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | H₃O⁺ or NaOH, H₂O | 3-Phenylcyclobutanecarboxylic acid | Carboxylic Acid |
| 3-Phenylcyclobutanecarboxylic acid | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-3-phenylcyclobutanecarboxamide | Amide |
| This compound | 1. LiAlH₄ 2. H₂O | (3-Phenylcyclobutyl)methanol | Primary Alcohol |
Synthesis and Academic Investigation of Derivatives and Analogues of Methyl 3 Phenylcyclobutanecarboxylate
Derivatives with Modified Ester Groups
Modification of the methyl ester functional group in methyl 3-phenylcyclobutanecarboxylate is a primary strategy for creating derivatives with altered chemical and physical properties. Standard synthetic transformations can be employed to convert the ester into a variety of other functional groups, such as amides, different esters, or alcohols.
The direct conversion of esters to amides, known as aminolysis, is a fundamental transformation. researchgate.net This can be achieved by reacting the parent ester with a primary or secondary amine. libretexts.org While this reaction can be slow, it is often facilitated by catalysts such as iron(III) chloride or indium triiodide under solvent-free conditions, which can produce the corresponding N-substituted amides in good to excellent yields. researchgate.net The resulting amide derivatives offer different hydrogen bonding capabilities and metabolic stability compared to the parent ester, which is a common strategy for optimizing molecular properties in drug discovery. nih.gov For instance, the strategic substitution of an amide with an ester has been shown to improve membrane permeability in certain complex molecules, although this can sometimes increase susceptibility to hydrolysis. nih.gov
Alternatively, hydrolysis of the methyl ester to the corresponding carboxylic acid creates a versatile intermediate. This carboxylic acid can then be coupled with a wide range of alcohols or amines using standard coupling reagents (like EDCI and HOBt) to form a library of new ester or amide derivatives. nih.govrsc.org This two-step process allows for the introduction of much greater structural diversity than direct aminolysis. For example, this approach was used to synthesize a series of cyclobutane-based antagonists by coupling cyclobutylamine (B51885) intermediates with various aspartic acid mimetics. nih.gov
Below is an interactive table summarizing common modifications to the ester group.
| Original Group | Reagents/Conditions | Modified Group | Key Features of New Group |
| Methyl Ester | 1. NaOH, H₂O/MeOH (Hydrolysis)2. Amine, EDCI, HOBt | Amide | Increased metabolic stability, altered H-bonding |
| Methyl Ester | Amine, FeCl₃ (cat.) | Amide | Direct conversion, solvent-free conditions possible |
| Methyl Ester | 1. LiAlH₄2. H₂O | Primary Alcohol | Removal of ester, introduction of hydroxyl group |
| Methyl Ester | 1. NaOH, H₂O/MeOH (Hydrolysis)2. Alcohol, H₂SO₄ (cat.) | Different Ester | Altered steric/electronic properties, solubility |
Cyclobutane (B1203170) Ring-Substituted Analogues
Introducing substituents directly onto the cyclobutane ring of this compound leads to analogues with significant changes in their three-dimensional structure and chemical properties. This area of research has produced complex and functionally diverse molecules. nih.govresearchgate.net
Benzofuran-Cyclobutane Conjugates
Research has been conducted to synthesize conjugates that fuse a phenylcyclobutane moiety with a benzofuran (B130515) ring system. In one study, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone (B1245722) was prepared in an excellent yield of 94%. This was achieved through a nucleophilic substitution reaction between the potassium salt of a hydroxynaphthaldehyde and a 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane intermediate. Although the starting material was a mix of cis and trans isomers, only one isomer of the final product was isolated, likely due to the crystallization process used for purification.
Cyclobutane-Centered Tropane Alkaloid Analogues
Tropane alkaloids are a class of naturally occurring compounds known for their characteristic bicyclic structure and significant biological activities. rsc.orgresearchgate.netnih.gov Researchers have created synthetic analogues where the traditional bicyclo[3.2.1]octane core is replaced by a substituted cyclobutane ring. nih.gov A notable example is the alkaloid grahamine , which was isolated from Schizanthus grahamii. nih.gov Its structure features a 2-methyl-4-phenyl-cyclobutane 1,2,3-tricarboxylic acid ester at its core, demonstrating that a cyclobutane ring can serve as a central scaffold for complex natural product structures. nih.gov The synthesis of such analogues is of interest as it explores novel molecular frameworks that mimic the spatial arrangement of natural alkaloids. nih.govrsc.org
Boronated Cyclobutane Derivatives
The introduction of a boron-containing functional group, such as a boronic ester (Bpin), onto the cyclobutane ring creates a versatile synthetic handle. nih.govrsc.org This C–B bond can be readily transformed into a variety of other functional groups (e.g., C-C, C-N, C-O bonds) through well-established cross-coupling reactions. rsc.org While direct borylation of this compound is not widely documented, general methods for synthesizing borylated cyclobutanes are well-established and could be adapted. rsc.orgnih.govnih.govorganic-chemistry.org
Key synthetic strategies for accessing borylated cyclobutanes include:
[2+2] Cycloadditions : The reaction between a vinyl boronate ester and an alkene, often initiated by light (photocycloaddition), can construct a cyclobutane ring that already contains a boronate ester group. nih.govacs.org
Ring Contraction/Expansion : Strain-release-driven reactions of highly strained systems like bicyclo[1.1.0]butanes with boronic esters can yield functionalized cyclobutane boronic esters. nih.govorganic-chemistry.org
Formal [3+1] Cycloaddition : A reported method involves the reaction of 1,1-diborylalkanes with epihalohydrins to produce 3-borylated cyclobutanols, offering a route to substituted cyclobutanes with both hydroxyl and boryl handles for further derivatization. rsc.org
C-H Borylation : Direct, iridium-catalyzed C-H borylation can introduce a boronate ester onto a pre-existing cyclobutane ring, typically at a methylene (B1212753) (CH₂) position. organic-chemistry.org
These methods provide access to complex, polycyclic cyclobutane scaffolds bearing a versatile carbon-boron bond. nih.gov The resulting borylated cyclobutanes are valuable building blocks for creating diverse molecular libraries. rsc.org
Phenyl Group Modified Analogues
Modifying the phenyl group of this compound by introducing various substituents is a common strategy to tune the molecule's electronic properties, lipophilicity, and steric profile. This approach is fundamental in structure-activity relationship (SAR) studies. nih.govmdpi.com For example, research on other classes of compounds, such as methcathinone (B1676376) analogues, has shown that adding substituents to the phenyl ring dramatically alters biological activity. nih.gov
A series of disubstituted phenyl-containing cyclobutenedione analogues were synthesized to explore their potential as CXCR2 receptor antagonists. nih.gov By varying the substitution pattern on the phenyl ring, researchers were able to develop new compounds with potent binding affinity. nih.gov Studies on other molecular scaffolds have demonstrated that introducing lipophilic substituents like trifluoromethyl (CF₃) or halogens (e.g., F, Cl) to a phenyl ring can significantly enhance biological efficacy against various targets. mdpi.com
The table below illustrates hypothetical modifications to the phenyl group of this compound based on common synthetic strategies and observed trends in medicinal chemistry.
| Phenyl Substituent | Potential Synthetic Route | Expected Change in Properties |
| 4-Fluoro | Electrophilic fluorination | Increases metabolic stability, alters electronics |
| 4-Methoxy | Nucleophilic aromatic substitution or from 4-methoxyphenyl (B3050149) starting material | Electron-donating, increases polarity |
| 3-Trifluoromethyl | From a 3-(trifluoromethyl)phenyl starting material in a cycloaddition | Electron-withdrawing, increases lipophilicity |
| 4-Nitro | Electrophilic nitration | Strongly electron-withdrawing |
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SAR) studies aim to understand how specific structural modifications to a molecule influence its chemical or biological activity. For analogues of this compound, these studies provide crucial insights into the role of each component of the molecule.
Cyclobutane Ring Substitution: The substitution pattern on the cyclobutane ring itself is critical. Research on cyclobutane-based integrin antagonists revealed that the relative positioning of substituents is key for biological activity. nih.govrsc.org For example, increasing the chain length between the cyclobutane core and other functional groups sometimes led to a decrease in activity, highlighting a specific spatial requirement for effective interaction with a biological target. nih.gov The use of the rigid cyclobutane scaffold helps to lock substituents into a well-defined spatial arrangement, which can be advantageous in drug design. nih.gov
Phenyl Group Modification: SAR studies on phenyl-substituted compounds consistently show that both the type and position of the substituent are critical. In a series of cyclobutenedione analogues, variations in the disubstitution pattern on the phenyl ring led to compounds with potent receptor binding affinity in the low nanomolar range. nih.gov In other chemical series, the addition of electron-withdrawing groups like halogens or trifluoromethyl groups to the phenyl ring has been shown to improve activity. mdpi.com
Ester Group Modification: The conversion of the ester to an amide is a classic bioisosteric replacement. This change introduces a hydrogen bond donor (in primary and secondary amides) and generally increases metabolic stability by making the group less susceptible to hydrolysis by esterase enzymes. nih.gov This modification can profoundly impact a molecule's pharmacokinetic profile.
Stereochemical Control and Asymmetric Synthesis of Methyl 3 Phenylcyclobutanecarboxylate
Diastereoselective Synthetic Routes
The synthesis of cyclobutane (B1203170) rings with specific stereochemistry is a well-established field of research. Generally, the relative orientation of substituents on the cyclobutane ring, leading to either cis or trans diastereomers, can be controlled through various synthetic strategies. These often involve [2+2] cycloadditions, ring expansions, or the cyclization of acyclic precursors. For a compound like methyl 3-phenylcyclobutanecarboxylate, the relative orientation of the phenyl and methoxycarbonyl groups is crucial.
Enantioselective Synthesis Methodologies
Achieving control over the absolute stereochemistry to produce a single enantiomer of this compound is a more complex endeavor. Several established strategies for asymmetric synthesis could theoretically be employed.
Chiral Auxiliary-Mediated Approaches
One of the most reliable methods for inducing chirality is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be appended to the carboxylic acid precursor. Following a diastereoselective cyclization, the auxiliary would be cleaved to yield the enantioenriched product. While this is a powerful and widely used technique in asymmetric synthesis, specific applications to the 3-phenylcyclobutanecarboxylic acid core are not documented.
Asymmetric Catalysis for Stereoselective Cyclization
Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. This would involve the use of a chiral catalyst to control the stereochemistry of the cyclization reaction. For instance, a transition-metal-catalyzed intramolecular C-H activation/cyclization of an appropriate acyclic precursor could potentially be rendered enantioselective by using a chiral ligand. Rhodium and palladium catalysts, in particular, have shown promise in similar transformations. nih.gov However, the development of a catalytic system that is both efficient and highly enantioselective for the specific synthesis of this compound has not been reported.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A potential, though likely lengthy, synthetic route could involve starting from a chiral building block that already contains some of the required stereocenters. However, identifying a suitable and economically viable starting material from the chiral pool that can be efficiently converted to this compound remains a theoretical exercise without concrete examples in the literature.
Separation and Resolution of Stereoisomers (e.g., Chromatographic Methods)
In the absence of a stereoselective synthesis, the separation of a racemic or diastereomeric mixture of this compound stereoisomers would be necessary to obtain the pure compounds. The most common method for this is chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
While the principles of chiral chromatography are well-understood, the specific conditions (e.g., the choice of CSP, mobile phase composition, and temperature) required for the successful resolution of this compound isomers would need to be empirically determined. There are no published reports detailing a validated chromatographic method for this specific purpose.
Stereoisomer Interconversion Studies
Studies on the interconversion of stereoisomers are important for understanding the stability of the different forms and for developing methods to convert an undesired stereoisomer into the desired one (a process known as deracemization). Such studies for this compound would likely involve investigating the conditions under which epimerization at one or both of the chiral centers can occur, for example, through enolate formation under basic conditions. However, no such studies have been reported for this compound.
Advanced Analytical Research Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of Methyl 3-phenylcyclobutanecarboxylate, enabling the separation of its geometric (cis/trans) and optical (enantiomeric) isomers, as well as the quantification of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution for both purity assessment and the challenging separation of its stereoisomers. nih.gov The success of these separations is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase composition. mdpi.comeijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of a wide range of chiral compounds, including esters. eijppr.comresearchgate.net Columns like the Chiralpak® and Lux® series, which feature phenylcarbamate derivatives of these polysaccharides, provide the necessary chiral recognition capabilities through a combination of interactions like hydrogen bonding, π-π stacking, and steric effects. eijppr.comsigmaaldrich.com
For the separation of the cis and trans diastereomers and their respective enantiomers, both normal-phase (NP) and reversed-phase (RP) HPLC methods can be developed. mdpi.com NP-HPLC, often using eluents like hexane (B92381) and isopropanol, can offer unique selectivity. mdpi.com RP-HPLC, using mobile phases such as acetonitrile (B52724) and water, is also widely applied, and methods have been developed for resolving stereoisomers of related chiral intermediates. nih.gov Method validation according to regulatory guidelines is crucial to ensure accuracy and precision. researchgate.net The purity of final compounds is typically determined using two different HPLC conditions to ensure no impurities are co-eluting with the main peak. rsc.org
Table 1: Illustrative HPLC Conditions for Chiral Separation of Phenyl-substituted Esters
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
|---|---|---|
| Column | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-RH (Cellulose-based) |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detector | UV at 254 nm | UV at 220 nm |
| Analyte | Phenyl-substituted chiral esters | Phenyl-substituted chiral esters |
This table presents typical starting conditions for method development. Actual conditions for this compound would require specific optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com this compound, as a methyl ester, possesses sufficient volatility for GC analysis. GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. semanticscholar.org The column, often coated with a nonpolar or medium-polarity stationary phase like 5% phenyl-dimethylpolysiloxane, separates components based on their boiling points and interactions with the phase. imrpress.com As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries (e.g., NIST, Wiley). semanticscholar.org
GC-MS is particularly useful for identifying trace impurities, reaction byproducts, or volatile derivatives that might be present in the sample. acs.org For instance, it can detect residual solvents or byproducts from the synthesis of the cyclobutane (B1203170) ring. acs.org
Table 2: Expected Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |
|---|---|---|
| 190 | [M]+• | Molecular Ion |
| 159 | [M - OCH₃]+ | Loss of methoxy (B1213986) radical |
| 131 | [M - COOCH₃]+ | Loss of carbomethoxy group |
| 115 | [C₉H₇]+ | Phenyl-allyl cation or related structures |
| 104 | [C₈H₈]+• | Styrene (B11656) radical cation (from rearrangement) |
| 91 | [C₇H₇]+ | Tropylium cation (rearrangement of benzyl (B1604629) fragment) |
| 59 | [COOCH₃]+ | Carbomethoxy group |
This table is predictive, based on common fragmentation patterns of phenyl-containing esters. Actual fragmentation would need to be confirmed experimentally.
Hyphenated Techniques for Comprehensive Analysis
To achieve a more comprehensive analytical profile, hyphenated techniques that couple a separation method with a powerful detection technology are employed. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is preeminent among these, providing a seamless combination of HPLC's separation power with the mass identification capabilities of MS. europeanpharmaceuticalreview.com
This technique is invaluable for analyzing complex mixtures generated during synthesis, allowing for the identification of intermediates, byproducts, and degradation products. europeanpharmaceuticalreview.comnih.gov For a compound like this compound, LC-MS can confirm the mass of the parent compound in each separated isomeric peak from the HPLC, verifying the identity of the cis/trans and enantiomeric pairs.
Modern LC-MS systems, often equipped with soft ionization sources like Electrospray Ionization (ESI) and high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements. europeanpharmaceuticalreview.com This allows for the determination of the elemental composition of the parent molecule and its fragments. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of a selected parent ion, providing detailed structural information that helps differentiate between isomers and elucidate the structure of unknown impurities. nih.govverdeanalitica.com.br
Advanced Methods for Enantiomeric Excess Determination
While chiral HPLC is the gold standard for determining enantiomeric excess (ee), research has focused on developing faster and potentially higher-throughput methods. These advanced techniques often rely on spectroscopic or sensor-based approaches.
One innovative method involves the use of chiral fluorescent chemosensors. nih.gov These are specially designed molecules, often macrocycles, that exhibit a change in their fluorescence properties upon binding to a chiral analyte. nih.gov The differential interaction with each enantiomer of the target molecule (or its corresponding carboxylic acid precursor) leads to a measurable difference in fluorescence quenching or enhancement. By creating an array of such sensors and analyzing the response pattern, it is possible to determine the enantiomeric composition with high accuracy. nih.gov
Another approach utilizes circular dichroism (CD) spectroscopy. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. By forming a complex between an achiral host molecule (e.g., a copper complex) and the chiral analyte, an induced CD signal can be generated. nih.gov The intensity and sign of this signal can be correlated with the enantiomeric excess of the analyte, providing a method that avoids chromatographic separation. nih.gov These methods, while less common for routine quality control, are powerful tools in high-throughput screening and fundamental research. nih.gov
Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation in time. eijppr.com | High accuracy, well-established, separates all isomers. nih.gov | Can be time-consuming, requires method development. nih.gov |
| Fluorescent Sensors | Stereoselective binding to a sensor array causes a change in fluorescence. nih.gov | High-throughput potential, high sensitivity. nih.gov | Requires synthesis of specific sensors, may require derivatization. nih.gov |
| Circular Dichroism | Measurement of differential absorption of polarized light by a chiral complex. nih.gov | Rapid analysis, no separation needed. nih.gov | Indirect measurement, requires formation of a suitable complex. nih.gov |
Historical Context and Literature Review of Methyl 3 Phenylcyclobutanecarboxylate Research
Evolution of Synthetic Approaches
The synthesis of methyl 3-phenylcyclobutanecarboxylate and its parent acid, 3-phenylcyclobutanecarboxylic acid, is intrinsically linked to the broader development of methods for constructing the cyclobutane (B1203170) ring. Historically, the synthesis of cyclobutane derivatives was fraught with challenges due to ring strain, leading to a number of erroneous structural assignments in early chemical literature. okstate.edu
A foundational and straightforward method for the preparation of this compound involves the esterification of 3-phenylcyclobutanecarboxylic acid. A common procedure utilizes a solution of the carboxylic acid in methanol (B129727) with the addition of thionyl chloride. This reaction is typically performed at a low temperature initially and then allowed to proceed at room temperature.
The precursor, 3-phenylcyclobutanecarboxylic acid, can be synthesized through various routes. One established method involves the alkylation of a malonic ester with a suitable 1,3-dihalopropane derivative, followed by saponification and decarboxylation. For instance, the reaction of diethyl malonate with 2-phenylpropane-1,3-diol di-p-toluenesulfonate yields 3-phenylcyclobutane-1,1-dicarboxylic acid, which upon heating, decarboxylates to the desired cis- and trans-3-phenylcyclobutanecarboxylic acids. researchgate.net
More contemporary approaches to the cyclobutane core have focused on catalytic methods, which offer greater efficiency and stereocontrol. [2+2] cycloaddition reactions are a cornerstone of modern cyclobutane synthesis. While early examples often required stoichiometric promoters, recent advancements have led to the development of highly efficient catalytic systems. These include methods for the catalytic enantioselective [2+2] cycloadditions to access chiral cyclobutanes and cyclobutenes, which are valuable precursors for a wide array of functionalized derivatives.
Furthermore, catalytic asymmetric cross-coupling reactions have emerged as a powerful tool for the stereodefined synthesis of complex cyclobutanes. For example, Rh-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids provides a modular route to chiral cyclobutane structures. nih.gov Although not yet specifically detailed for this compound in the reviewed literature, these advanced catalytic strategies represent the frontier of synthetic approaches to this class of compounds.
Table 1: Evolution of Synthetic Strategies for the Cyclobutane Ring
| Era | Dominant Synthetic Approaches | Key Features |
| Early 20th Century | Condensation and cyclization reactions | Often low yields and lack of stereocontrol. okstate.edu |
| Mid-20th Century | Malonic ester synthesis and related methods | More reliable routes to substituted cyclobutanes. researchgate.net |
| Late 20th Century | Photochemical and thermal [2+2] cycloadditions | Improved access to the cyclobutane core. |
| 21st Century | Catalytic [2+2] cycloadditions and cross-coupling reactions | High efficiency, stereoselectivity, and enantioselectivity. nih.gov |
Landmark Studies and Key Discoveries
A significant milestone in the research of this compound is its identification as a key intermediate in the synthesis of potent inhibitors of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The NS5A protein is crucial for HCV replication, making it a prime target for antiviral drug development.
In a key study, researchers utilized this compound as a foundational building block for the construction of complex heterocyclic molecules. The synthesis involved a multi-step sequence starting with the Friedel-Crafts acylation of this compound, followed by a series of transformations to build the intricate scaffold of the final NS5A inhibitors. This work demonstrated the utility of the 3-phenylcyclobutane moiety as a valuable component in the design of bioactive compounds. The rigid, three-dimensional nature of the cyclobutane ring can be advantageous in positioning substituents for optimal interaction with biological targets.
The development of these HCV NS5A inhibitors represents a critical discovery, showcasing the translation of fundamental organic synthesis into tangible therapeutic potential. This research has spurred further investigation into the use of cyclobutane derivatives in medicinal chemistry.
Review of Published Patents and Academic Articles
The scientific and commercial interest in this compound and related structures is evident from the body of published patents and academic articles.
A notable patent in this area is CA2750577A1 , which details the synthesis of inhibitors of HCV NS5A. This patent provides a comprehensive description of the synthetic route to these inhibitors, explicitly outlining the preparation of this compound from 3-phenylcyclobutanecarboxylic acid and its subsequent elaboration. The patent highlights the importance of this specific building block in achieving the desired biological activity of the final compounds.
Academic literature further underscores the utility of the 3-phenylcyclobutane scaffold. For instance, a study on the synthesis and physicochemical properties of 3-fluorocyclobutylamines describes the preparation of cis- and trans-3-phenylcyclobutylamine from 3-phenylcyclobutanecarboxylic acid. researchgate.net This research contributes to the understanding of how the cyclobutane ring can be functionalized and how modifications, such as fluorination, can impact the properties of the resulting molecules for potential applications in drug discovery. researchgate.net
The broader academic discourse on cyclobutane chemistry provides a rich context for the specific research on this compound. Reviews on catalytic enantioselective [2+2] cycloadditions and other modern synthetic methods for cyclobutane formation indicate a vibrant and evolving field of research. These general methodologies lay the groundwork for future, more efficient, and stereoselective syntheses of this compound and its analogs.
Interdisciplinary Contributions to the Compound's Research Trajectory
The research trajectory of this compound exemplifies the power of interdisciplinary collaboration, primarily between organic chemistry and medicinal chemistry.
The initial synthesis and characterization of this compound fall squarely within the domain of organic chemistry . The development of synthetic routes, the understanding of reaction mechanisms, and the purification and analysis of the compound are all fundamental aspects of this field.
The application of this compound as an intermediate in the creation of HCV inhibitors firmly places it within the realm of medicinal chemistry . This field leverages the principles of organic chemistry to design and synthesize molecules with therapeutic properties. The discovery of the biological activity of compounds derived from this compound is a direct result of this interdisciplinary synergy.
While less documented, the unique structural properties of the 3-phenylcyclobutane motif could also lend themselves to applications in materials science . The rigidity and defined stereochemistry of the cyclobutane ring can be exploited to create polymers and other materials with specific and predictable properties. Although direct research linking this compound to materials science is not yet prominent, the foundational knowledge of its synthesis and reactivity provides a platform for such future explorations.
Emerging Trends and Future Research Directions for Methyl 3 Phenylcyclobutanecarboxylate
Exploration of Novel Synthetic Pathways
The synthesis of substituted cyclobutanes like Methyl 3-phenylcyclobutanecarboxylate is an area ripe for the application of modern synthetic methods. Future research is anticipated to move beyond traditional approaches to embrace more sophisticated and efficient strategies.
Key areas of exploration include:
Photochemical [2+2] Cycloadditions : The use of visible light photocatalysis to promote [2+2] cycloadditions between styrenes and appropriate acrylate (B77674) derivatives could provide a direct and atom-economical route to the 3-phenylcyclobutane core. organic-chemistry.org This approach offers the potential for mild reaction conditions and unique reactivity patterns.
Catalyst-Controlled Ring-Opening of Bicyclobutanes : The ring-opening of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful method for the diastereoselective synthesis of functionalized cyclobutanes. researchgate.net Future work could focus on developing catalytic systems that enable the regiodivergent ring-opening of acyl BCBs to access various isomers of this compound with high levels of control. researchgate.net
Tandem Reaction Sequences : The development of one-pot tandem reactions that form multiple bonds in a single operation represents a significant advance in synthetic efficiency. A potential pathway for the synthesis of fully substituted cyclobutanes could involve a tandem esterification, isomerization, and subsequent [2+2] cycloaddition. acs.org Adapting such a strategy could lead to a concise and efficient synthesis of derivatives of this compound.
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Photochemical [2+2] Cycloaddition | Mild conditions, high atom economy | Styrene (B11656) derivatives, Methyl acrylate |
| Catalytic Ring-Opening | High diastereoselectivity, regiocontrol | Acyl bicyclo[1.1.0]butanes |
| Tandem Reactions | High efficiency, reduced waste | 1,4-Diyn-3-ols, Anhydrides |
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more environmentally benign and sustainable synthetic methods.
Promising green approaches include:
Visible-Light Photocatalysis : As mentioned, visible-light-mediated reactions avoid the need for high-energy UV sources and can often be conducted at room temperature, reducing energy consumption. organic-chemistry.org The use of organic dyes or earth-abundant metal complexes as photocatalysts would further enhance the green credentials of such a synthesis.
Solid Acid Catalysis : The use of recoverable and reusable solid acid catalysts, such as titanium zirconium solid acids, for esterification reactions can eliminate the production of acidic wastewater associated with traditional catalysts like sulfuric acid. mdpi.com
Mechanochemistry : Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, can significantly reduce or eliminate the need for solvents, thereby minimizing waste and environmental impact. This approach has been successfully applied to a variety of organic transformations, including the formation of C-C bonds.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of experiments. For this compound, computational modeling can provide valuable insights.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations : DFT calculations can be employed to elucidate the mechanisms of cyclobutane (B1203170) ring formation, such as the stereoretentive formation from pyrrolidines or the stepwise cycloaddition in triplet excited states. acs.orgacs.org This understanding can guide the development of stereoselective syntheses.
Reaction Pathway Prediction : Computer-assisted synthesis planning tools are becoming increasingly sophisticated. These programs can analyze the structure of this compound and propose novel retrosynthetic pathways, potentially uncovering non-intuitive synthetic routes. nih.gov
Conformational Analysis : A synergistic approach combining experimental techniques like NMR with computational methods can provide a detailed understanding of the conformational preferences of substituted cyclobutanes. nih.gov This knowledge is crucial for understanding its reactivity and potential biological activity.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity |
| Retrosynthesis Software | Design of novel and efficient synthetic pathways |
| Conformational Analysis | Understanding of 3D structure and its influence on properties |
Potential for Integration into Novel Organic Scaffolds and Materials
The unique three-dimensional structure of the cyclobutane ring makes it an attractive building block in medicinal chemistry and materials science. nih.gov this compound can serve as a versatile intermediate for the synthesis of more complex molecules.
Potential applications include:
Medicinal Chemistry : Cyclobutane rings are used in drug candidates to improve properties such as metabolic stability and to provide specific spatial arrangements of pharmacophoric groups. nih.gov The phenyl and ester functionalities of this compound offer handles for further chemical modification to create novel drug-like molecules.
Organic Materials : The rigid cyclobutane scaffold can be incorporated into polymers or other organic materials to influence their physical and electronic properties. The phenyl group, in particular, can be functionalized to tune these properties.
Asymmetric Synthesis : As a chiral building block, enantioenriched this compound could be a valuable starting material for the synthesis of complex natural products and pharmaceuticals.
Unexplored Reactivity Patterns and Mechanistic Challenges
Despite advances in cyclobutane chemistry, there remain unexplored areas of reactivity and significant mechanistic challenges. Future research on this compound and related compounds could address these gaps.
Areas for future investigation include:
Diastereoselective Functionalization : Developing methods for the selective functionalization of the other positions on the cyclobutane ring of this compound would significantly expand its synthetic utility.
Ring-Opening Reactions : Controlled ring-opening of the cyclobutane could provide access to a variety of linear, functionalized molecules that may be difficult to synthesize by other means.
Mechanistic Studies of Cycloadditions : A deeper understanding of the factors that control the regio- and stereoselectivity of photochemical and thermal cycloadditions leading to 3-phenylcyclobutanes is needed to improve the predictability and efficiency of these reactions. This includes studying the role of triplet versus singlet excited states in photochemical reactions. acs.org
Q & A
Q. What are the standard synthetic routes for Methyl 3-phenylcyclobutanecarboxylate, and how are reaction conditions optimized?
this compound can be synthesized via cyclization reactions or functional group modifications of cyclobutane precursors. Key steps include:
- Cyclobutane Ring Formation : Using [2+2] photocycloaddition or strain-driven cyclization under controlled temperatures (e.g., −78°C to 25°C) to ensure stereochemical integrity .
- Esterification : Coupling carboxylic acid intermediates with methanol via acid chlorides or catalytic Mitsunobu reactions .
- Optimization : Reaction yields (typically 60–85%) depend on solvent polarity (e.g., THF vs. DCM), stoichiometry of reagents (e.g., 1.2–2.0 eq. of coupling agents), and inert atmospheres to prevent oxidation .
- Purity Control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to monitor progress, achieving ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : and NMR to identify cyclobutane ring protons (δ 2.5–4.0 ppm) and ester carbonyl signals (δ 165–175 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., 88–92° for cyclobutane rings) and spatial arrangement of phenyl substituents .
- Purity Assessment :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218 for [M+H]) confirm molecular weight .
- Infrared (IR) Spectroscopy : Ester C=O stretches (~1720 cm) and aromatic C-H bends (~700 cm) validate functional groups .
Q. How does the cyclobutane ring influence the compound’s reactivity in substitution reactions?
The strained cyclobutane ring (≈90° bond angles) increases susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : Methanolysis under acidic conditions cleaves the ester group, yielding 3-phenylcyclobutanecarboxylic acid (70–80% yield) .
- Photochemical Reactions : UV irradiation induces [2+2] retro-cycloaddition, generating styrene derivatives as byproducts .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Dynamic Stereochemistry : Chair-to-boat ring flipping at room temperature, causing averaged signals. Low-temperature NMR (−40°C) or computational modeling (DFT) can resolve enantiomeric populations .
- Impurity Interference : Co-eluting byproducts in crude mixtures may mimic target signals. Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc) to isolate pure fractions before analysis .
Q. What strategies improve enantioselective synthesis of this compound?
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s salen complexes in asymmetric cycloadditions, achieving enantiomeric excess (ee) up to 90% .
- Chiral Auxiliaries : Temporarily attach menthol or binaphthyl groups to the cyclobutane core, then cleave after ring formation .
- Analytical Validation : Compare experimental optical rotations (e.g., [α] = −23.23°) with literature values for (R)- or (S)-configurations .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Enzyme Inhibition : The ester group mimics natural substrates, competitively inhibiting serine hydrolases (e.g., IC = 5–10 µM in fluorometric assays) .
- Receptor Binding : Phenyl groups engage in π-π stacking with aromatic residues in GPCRs, measured via surface plasmon resonance (SPR) with K = 50–100 nM .
- Cellular Uptake : Radiolabeled -analogs track intracellular accumulation in cancer cell lines (e.g., HeLa), showing 2–3× higher uptake vs. controls .
Q. What computational methods predict the stability and reactivity of this compound derivatives?
- DFT Calculations : Analyze ring strain energy (∼25 kcal/mol for cyclobutane vs. ∼0 kcal/mol for cyclohexane) and transition states for ring-opening .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability (logP ≈ 2.5) .
- Docking Studies : AutoDock Vina models binding poses in enzyme active sites, correlating with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
